N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c19-14(16-9-1-4-11(5-2-9)18(21)22)15(20)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGXVRTQXDXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Nitration of the phenyl ring:
Formation of the oxalamide bridge: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride and the 4-nitrophenylamine under basic conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxalamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted oxalamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death .
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide can be compared with other compounds that have similar structural features or biological activities:
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenyl)oxalamide: Contains a chlorine atom, which can influence its electronic properties and interactions with biological targets.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-aminophenyl)oxalamide: The presence of an amino group can enhance its solubility and reactivity in certain chemical reactions.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and a 4-nitrophenyl group linked through an oxalamide bridge. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C15H11N3O6
- Molecular Weight : 329.26 g/mol
- CAS Number : 899977-94-7
The presence of the benzo[d][1,3]dioxole and nitrophenyl groups contributes to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that this compound can induce apoptosis in cancer cells by modulating cell cycle regulation and promoting cell death pathways. Specifically, it has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription, leading to increased cytotoxicity in tumor cells.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The MTT assay was utilized to assess cell viability:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Topoisomerase I inhibition |
| HeLa | 15.0 | Induction of apoptosis |
| MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits significant cytotoxicity, particularly against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells.
Enzyme Inhibition
The compound's ability to inhibit enzymes has been explored in various studies. For instance, it has shown promising results in inhibiting topoisomerase I activity:
This inhibition is crucial as it suggests potential applications in cancer treatment by preventing DNA replication in rapidly dividing cells.
Case Studies
In a notable case study involving xenograft models of human tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tumor tissue effectively and exert its cytotoxic effects selectively on malignant cells while sparing normal tissues.
Comparison with Similar Compounds
Comparative studies have been conducted with other oxalamide derivatives to evaluate the specificity and potency of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methylphenyl)oxalamide | Similar structure with methyl group | Lower cytotoxicity |
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenyl)oxalamide | Chlorine substitution | Enhanced enzyme inhibition |
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-aminophenyl)oxalamide | Amino group present | Increased solubility |
These comparisons underscore the unique biological profile of this compound relative to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via coupling reactions between benzo[d][1,3]dioxol-5-amine derivatives and activated 4-nitrophenyl oxalate intermediates. For example, analogous oxalamides have been prepared by reacting carboxylic acid derivatives (e.g., 2-((4-nitrophenyl)thio)benzoic acid) with benzo[d][1,3]dioxol-5-amine in the presence of coupling agents like EDCl/HOBt, achieving yields up to 87% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Temperature control : Reactions conducted at 0–25°C minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating pure products .
Q. How is NMR spectroscopy utilized in characterizing the structural integrity of this compound?
- Methodological Answer : 1H and 13C NMR are pivotal for confirming regiochemistry and functional group integrity. Key spectral features include:
- Aromatic protons : Resonances at δ 6.74–8.09 ppm for the benzo[d][1,3]dioxole and nitrophenyl groups .
- Oxalamide backbone : Distinct NH signals (δ 11.39–12.5 ppm) confirm hydrogen bonding.
- 13C shifts : Carbonyl carbons (C=O) appear at δ 165–170 ppm, while nitrophenyl carbons resonate at δ 124–146 ppm .
- Validation : Compare experimental data with computed spectra (e.g., via PubChem’s spectral libraries) to resolve ambiguities .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting data regarding the bioactivity of this compound across different assays?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay-specific conditions. Mitigation strategies include:
- Orthogonal assays : Validate results using both in vitro (e.g., bacterial growth inhibition) and in cellulo (e.g., cytotoxicity in mammalian lines) models.
- Solvent compatibility : Ensure DMSO concentrations are <1% to avoid false negatives .
- Dose-response profiling : Establish EC50/IC50 curves to distinguish target-specific effects from nonspecific toxicity .
Q. How can computational modeling predict the binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes). The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- Validation : Cross-reference with X-ray crystallographic data from structurally related oxalamides (e.g., diselenide derivatives) .
Q. What role do substituents on the oxalamide core play in modulating the compound’s physicochemical properties?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : The 4-nitrophenyl moiety increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
- Lipophilicity : LogP values (calculated via ChemDraw) predict improved blood-brain barrier penetration compared to non-nitrated analogs.
- Thermal stability : TGA analysis of analogous benzo[d][1,3]dioxole derivatives shows decomposition temperatures >200°C, suggesting suitability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
